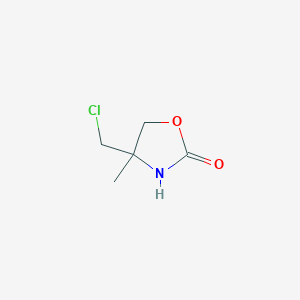

4-Chloromethyl-4-methyl-oxazolidin-2-one

Description

Properties

Molecular Formula |

C5H8ClNO2 |

|---|---|

Molecular Weight |

149.57 g/mol |

IUPAC Name |

4-(chloromethyl)-4-methyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C5H8ClNO2/c1-5(2-6)3-9-4(8)7-5/h2-3H2,1H3,(H,7,8) |

InChI Key |

ZNRWGDVIRDFINI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(=O)N1)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Methyloxazolidin-2-one

- Molecular Formula: C₄H₇NO₂ (CAS: 16112-60-0) .

- Key Differences :

- Lacks the chloromethyl group , reducing electrophilic reactivity.

- Lower molecular weight (101.1 g/mol ) and likely lower density compared to the chlorinated analog.

- Applications: Used as a chiral auxiliary in asymmetric synthesis due to its simpler structure and stereochemical versatility.

4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one (CID 115064419)

- Molecular Formula : C₅H₁₀N₂O₂ (MW: 130.15 g/mol) .

- Key Differences: Substitution of chlorine with an aminomethyl group (-CH₂NH₂). Increased polarity and solubility in aqueous media due to the amine functionality. Applications: Potential use in peptide coupling or as a precursor for bioactive molecules requiring amine-directed reactivity.

4-[(4-Chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one (CAS: 15601-44-2)

- Molecular Formula: C₁₆H₁₀ClNO₂ (MW: 283.71 g/mol) .

- Key Differences: Contains a benzylidene group and phenyl substituent, creating a conjugated π-system. Higher molecular weight and aromaticity enhance stability but reduce solubility in non-polar solvents. Applications: Used in photochemical studies or as a fluorophore due to extended conjugation.

(4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one

- Molecular Formula: C₁₀H₁₁NO₂ (CAS: Not specified; PMID: 8397978) .

- Key Differences: Stereochemical complexity (4S,5S configuration) enables enantioselective catalysis. Lacks halogenation, limiting its utility in reactions requiring electrophilic sites. Applications: Widely employed as a chiral ligand in asymmetric hydrogenation or organocatalysis.

Physicochemical and Reactivity Comparison

| Property | 4-Chloromethyl-4-methyl-oxazolidin-2-one | 4-Methyloxazolidin-2-one | 4-(Aminomethyl)-4-methyl-oxazolidin-2-one |

|---|---|---|---|

| Molecular Weight | 149.58 g/mol | 101.1 g/mol | 130.15 g/mol |

| Density | 1.214 g/cm³ | Not reported | Not reported |

| Boiling Point | 138–144°C (0.1 Torr) | Not reported | Not reported |

| Key Functional Group | Chloromethyl | Methyl | Aminomethyl |

| Reactivity | High (nucleophilic substitution) | Moderate | High (amine-directed reactions) |

| Solubility | Low in water, soluble in organic solvents | Moderate in polar solvents | High in polar solvents (due to -NH₂) |

Stability and Handling Considerations

Preparation Methods

Mechanism and Procedure

A stereoselective route involves aziridine-2-methanols as precursors. Aziridine-2(S)- or 2(R)-methanols, derived from enantiopure aziridine-2-carboxaldehydes, undergo intramolecular cyclization with phosgene (COCl₂). The reaction proceeds via nucleophilic attack of the hydroxyl group on the phosgene-activated aziridine, forming the oxazolidinone ring while retaining chirality.

Key Steps:

-

Preparation of Aziridine-2-methanols : Organometallic reagents (e.g., Grignard or organozinc) add to aziridine-2-carboxaldehyde, yielding secondary alcohols with defined stereochemistry.

-

Cyclization : Treating the aziridine-methanol with phosgene (1.5–2.0 equiv) in anhydrous THF at −78°C to 0°C generates the oxazolidinone. Sodium hydride or triethylamine is often used to scavenge HCl.

Optimization:

Yield and Stereoselectivity:

Epichlorohydrin and Sodium Acetate-Mediated Synthesis

Industrial-Scale Approach

This method leverages (R)-epichlorohydrin as a chiral starting material, reacting it with sodium acetate under nucleophilic displacement conditions.

Procedure:

-

Epoxide Activation : (R)-Epichlorohydrin reacts with sodium acetate (2.0 equiv) in dimethylformamide (DMF) at 120°C, displacing the chloride to form an acetylated intermediate.

-

Cyclization : The intermediate undergoes base-mediated cyclization (e.g., potassium carbonate) in DMF, forming the oxazolidinone ring.

Key Modifications:

Industrial Data:

-

Pilot-scale batches (50–100 kg) achieve 75–78% overall yield.

-

Purity exceeds 99.5% after crystallization from n-butyl acetate.

Organometallic Addition to Aziridine-2-carboxaldehyde

Chiral Pool Strategy

Aziridine-2-carboxaldehyde, derived from L-serine, serves as a chiral template. Organometallic reagents (e.g., methylmagnesium bromide) add to the aldehyde, forming secondary alcohols that cyclize with phosgene.

Synthetic Pathway:

-

Aldehyde Preparation : L-Serine is converted to aziridine-2-carboxaldehyde via oxidation and ring-closing.

-

Grignard Addition : Methylmagnesium bromide adds to the aldehyde, yielding (4R)-hydroxymethyl aziridine.

-

Phosgene Cyclization : Analogous to Method 1, cyclization forms the target compound with >99% ee.

Advantages:

-

Utilizes inexpensive chiral starting materials (L-serine).

Comparative Analysis of Methods

Q & A

Q. What are the recommended synthetic routes for 4-chloromethyl-4-methyl-oxazolidin-2-one, and how can reaction yields be optimized?

The synthesis of oxazolidinone derivatives typically involves cyclization or nucleophilic substitution strategies. For example, describes a method where 4-chlorobenzaldehyde reacts with methyl thioacetate, followed by hydrogenation. Adapting this approach, this compound could be synthesized via:

- Step 1 : Condensation of a chloromethyl precursor (e.g., 4-chloromethyl-4-methylcarbamate) with a carbonyl compound.

- Step 2 : Cyclization using a base (e.g., KCO) in anhydrous THF at 60–80°C.

- Yield optimization : Use catalytic agents (e.g., DMAP) and inert atmosphere to minimize side reactions. Monitor reaction progress via TLC (R ~0.3 in EtOAc/hexane 1:3) .

Q. What analytical techniques are critical for characterizing this compound?

A multi-technique approach is essential:

- NMR spectroscopy : H NMR (CDCl) should show resonances for the oxazolidinone ring (δ 4.2–4.8 ppm) and chloromethyl group (δ 3.8–4.1 ppm).

- IR spectroscopy : Look for C=O stretching (~1750 cm) and C–Cl bonds (~650 cm).

- X-ray crystallography : For definitive structural confirmation, single-crystal analysis (e.g., Mo-Kα radiation, 298 K) can resolve bond angles and stereochemistry, as demonstrated for related oxazolidinones in and .

Q. How can impurities be removed during purification of this compound?

- Column chromatography : Use silica gel (60–120 mesh) with a gradient of EtOAc/hexane (10–30% EtOAc).

- Recrystallization : Dissolve in warm ethanol and cool to −20°C for crystal formation.

- HPLC : Utilize reverse-phase columns (e.g., C18, 5 µm) with acetonitrile/water (70:30) at 1 mL/min (retention time ~8–10 min) .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of this compound be investigated?

- Isotopic labeling : Introduce C or N labels into the starting materials to track bond formation via NMR or mass spectrometry.

- Computational studies : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states and activation energies. highlights similar approaches for oxazolidinone derivatives .

- Kinetic profiling : Use in-situ IR or Raman spectroscopy to monitor intermediate species .

Q. What strategies are effective for resolving contradictory data in synthetic yields across different studies?

Contradictions often arise from variations in solvent polarity, temperature, or catalyst loading. To address this:

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent, base strength).

- Cross-validation : Compare results with literature protocols for related oxazolidinones (e.g., ’s 11-step synthesis for a quinazoline derivative).

- Reproducibility checks : Repeat reactions under strictly controlled anhydrous conditions .

Q. How can this compound be applied in medicinal chemistry research?

- Pharmacophore design : The chloromethyl group enhances electrophilicity for covalent binding with target enzymes.

- Biological assays : Test inhibitory activity against bacterial targets (e.g., MurA enzyme in peptidoglycan synthesis) using MIC assays.

- Prodrug development : Modify the oxazolidinone ring to improve solubility and bioavailability, as seen in ’s approach for agrochemical derivatives .

Q. What structural modifications enhance the stability of this compound under physiological conditions?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., CF) at the 4-position to reduce hydrolysis.

- Steric shielding : Add bulky groups (e.g., tert-butyl) adjacent to the chloromethyl moiety.

- Prodrug strategies : Mask the chloromethyl group with a cleavable linker (e.g., esterase-sensitive moieties) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.